molecular formula C13H9FO3 B6369237 3-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95% CAS No. 1261940-99-1

3-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6369237
CAS RN: 1261940-99-1
M. Wt: 232.21 g/mol
InChI Key: TVRIJFKXOGVUIL-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95% (3-FHPBA) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research fields. This compound is formed when 3-fluoro-5-hydroxyphenylbenzoic acid is reacted with a base, usually sodium hydroxide, to form a salt. 3-FHPBA has a molecular formula of C8H6FO3 and has a molecular weight of 173.12. It is a white, crystalline solid that is insoluble in water.

Scientific Research Applications

3-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95% has been studied for its potential applications in a variety of scientific research fields. It has been used as a fluorescent dye for imaging in biomedical applications, as a reagent for organic synthesis, and as a catalyst for organic reactions. It has also been studied for its potential use as an antioxidant and in the development of organic solar cells.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95% is not yet fully understood. It is believed to act as a fluorescent dye by absorbing light and emitting a different wavelength of light. This property makes it useful for imaging in biomedical applications. Additionally, its ability to act as a catalyst for organic reactions makes it a useful reagent for organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95% have not been extensively studied. However, it has been shown to act as an antioxidant and to possess anti-inflammatory properties. Additionally, it has been shown to inhibit the growth of certain bacteria, which could be useful for medical applications.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95% for lab experiments is its ability to act as a fluorescent dye, which makes it useful for imaging in biomedical applications. Additionally, its ability to act as a catalyst for organic reactions makes it a useful reagent for organic synthesis. One limitation of 3-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95% is its low solubility in water, which makes it difficult to use in aqueous solutions.

Future Directions

The potential future directions of research involving 3-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95% are numerous. Further research could be conducted to better understand its biochemical and physiological effects. Additionally, research could be conducted to explore its potential applications in the development of organic solar cells and other renewable energy technologies. Finally, research could be conducted to explore its potential use as an antioxidant and anti-inflammatory agent.

Synthesis Methods

The synthesis of 3-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95% is relatively simple and can be achieved in a few steps. The first step is to prepare a solution of 3-fluoro-5-hydroxyphenylbenzoic acid and sodium hydroxide. The solution is then heated and stirred until the reaction is complete. The resulting salt is then filtered and washed with water to remove any impurities. The final product is a white crystalline solid.

properties

IUPAC Name

3-(3-fluoro-5-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-5-10(6-12(15)7-11)8-2-1-3-9(4-8)13(16)17/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRIJFKXOGVUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683272
Record name 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261940-99-1
Record name 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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